ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a complex organic compound featuring a furan ring, a pyridazinone moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Moiety: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions to form the pyridazinone ring.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.
Formation of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Final Coupling and Esterification: The final step involves coupling the pyridazinone-furan intermediate with the piperazine derivative, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The pyridazinone moiety can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various electrophiles can replace hydrogen atoms on the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Furan epoxides
Reduction: Dihydropyridazine derivatives
Substitution: N-alkyl or N-acyl piperazine derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features, which may interact with various biological targets.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological systems, including enzyme inhibition and receptor binding studies.
Chemical Biology: The compound can serve as a probe to study the mechanisms of action of similar heterocyclic compounds in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate their activity.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer a distinct set of biological activities and chemical reactivity compared to other compounds. Its multi-functional nature allows for diverse interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-2-25-17(24)20-9-7-19(8-10-20)16(23)12-21-15(22)6-5-13(18-21)14-4-3-11-26-14/h3-6,11H,2,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMWJVRBJSPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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